molecular formula C8H12N2O2 B8045203 methyl 2-propyl-1H-imidazole-5-carboxylate

methyl 2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B8045203
M. Wt: 168.19 g/mol
InChI Key: QDYSALTUYDMCBA-UHFFFAOYSA-N
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Description

Methyl 2-propyl-1H-imidazole-5-carboxylate is a high-purity chemical reagent intended solely for research and development in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. As a member of the imidazole class of heterocyclic compounds, this substance serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery. Related benzimidazole compounds have demonstrated significant research value as microtubule-targeting agents (MTAs), showing potential in disrupting tubulin polymerization, inducing mitotic arrest, and promoting apoptosis in various cancer cell lines in vitro . The core imidazole structure is frequently explored in developing novel bioactive molecules, including intermediates for active pharmaceutical ingredients (APIs) such as antihypertensive drugs . Researchers can utilize this compound to investigate structure-activity relationships, develop new synthetic pathways, and explore its potential biological mechanisms. The product is accompanied by a Certificate of Analysis to ensure batch-to-batch consistency and reliability for your experimental requirements. Handle with appropriate safety precautions.

Properties

IUPAC Name

methyl 2-propyl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-7-9-5-6(10-7)8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYSALTUYDMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Methyl 2-propyl-1H-imidazole-5-carboxylate plays a crucial role as an intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the development of antihypertensive medications, particularly olmesartan medoxomil, which is used to treat high blood pressure. The compound's structure allows for modifications that enhance drug efficacy and specificity against metabolic disorders .

Key Insights:

  • Mechanism of Action : The compound acts as a blocker of GABA receptors, demonstrating potential in treating neurological conditions such as epilepsy .
  • Synthesis Efficiency : Recent methods for synthesizing this compound have focused on reducing reaction time and environmental impact while maintaining high yields .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals that enhance crop protection and growth. Its chemical properties contribute to improved efficacy in pesticides and herbicides, aligning with sustainable agricultural practices .

Key Insights:

  • Crop Protection : The compound aids in developing formulations that are less harmful to beneficial organisms while effectively targeting pests.
  • Growth Enhancement : It supports formulations that promote plant health and yield improvements.

Biochemical Research

This compound serves as a valuable reagent in biochemical assays. It aids researchers in studying enzyme activities and metabolic pathways, allowing for advancements in understanding cellular processes and disease mechanisms.

Key Insights:

  • Enzyme Studies : this compound is used to investigate enzyme kinetics and interactions within metabolic pathways.
  • Research Applications : Its versatility makes it suitable for various biochemical assays, contributing to discoveries in metabolic disorders.

Cosmetic Formulations

The unique properties of this compound make it an attractive ingredient in cosmetic products. It is known for its skin hydration and protective benefits, catering to the rising demand for multifunctional skincare solutions.

Key Insights:

  • Hydration Properties : The compound improves moisture retention in skin formulations.
  • Market Demand : Its inclusion in cosmetics aligns with consumer preferences for effective and safe skincare ingredients.

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as coatings and polymers. Its chemical structure contributes to enhanced durability and performance characteristics.

Key Insights:

  • Coating Applications : The compound can be formulated into protective coatings that improve resistance to environmental degradation.
  • Polymer Development : It plays a role in creating polymers with desirable mechanical properties.

Mechanism of Action

The mechanism by which methyl 2-propyl-1H-imidazole-5-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby influencing biological pathways. The carboxylate group can participate in hydrogen bonding and other interactions, enhancing the compound's biological activity.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₈H₁₂N₂O₂ 168.19 Methyl ester, 2-propyl High lipophilicity
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate C₁₂H₂₀N₂O₃ 240.30 Ethyl ester, hydroxypropyl Prodrug potential
Ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole-5-carboxylate C₁₉H₁₇N₂O₄ 337.35 Benzodioxol, ethyl ester Enhanced aromatic interactions
1-Methyl-2-propyl-1H-imidazole-5-carboxylic acid C₈H₁₂N₂O₂ 168.19 Carboxylic acid, 2-propyl High polarity

Research Findings and Implications

  • Structural Analysis : X-ray crystallography of analogs (e.g., ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole-5-carboxylate) reveals planar geometries and hydrogen-bonding networks critical for crystal packing and stability .
  • Synthetic Routes : Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate () is synthesized via cyclization reactions, suggesting analogous methods for the target compound .
  • Environmental and Health Impact : Imidazole derivatives are subject to REACH regulations (e.g., CAS 144689-93-0), emphasizing the need for toxicity profiling in drug development .

Biological Activity

Methyl 2-propyl-1H-imidazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazole family, characterized by a five-membered ring structure containing nitrogen atoms. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2, and it exhibits properties typical of imidazole derivatives, including potential antimicrobial, anti-inflammatory, and antioxidant activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor, binding to active sites and preventing substrate interactions, which can disrupt various cellular processes.

Antimicrobial Activity

Research indicates that compounds within the imidazole family exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating strong activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0195

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions. The compound exhibited an IC50 value of approximately 9.40μg/mL9.40\,\mu g/mL, indicating potent antioxidant activity .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through various models. Compounds derived from this structure showed significant reductions in paw edema in animal models, with efficacy ranging from 25% to 81% reduction in inflammation after administration over different time intervals .

Case Studies

One notable study involved the synthesis of derivatives from this compound, which were tested for their analgesic and anti-inflammatory properties. The results indicated that certain derivatives exhibited enhanced biological activity, supporting the notion that structural modifications can significantly impact therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies revealed favorable interactions with cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses . Such findings underscore the compound's potential as a lead molecule in drug discovery.

Preparation Methods

Reaction Conditions and Mechanism

  • Cyclization : The diamino precursor reacts with trimethyl orthobutyrate under acidic conditions (e.g., HCl), forming the imidazole ring via nucleophilic attack and elimination of methanol.

  • Hydrolysis : The intermediate imidazole dicarboxylic acid is generated using aqueous NaOH at 80–100°C.

  • Esterification : The dicarboxylic acid is treated with methanol in the presence of H₂SO₄, selectively esterifying the 5-position carboxyl group.

Yield and Purification

  • Overall yield : 45–50% after recrystallization from ethanol.

  • Purity : >98% by HPLC, achieved via silica gel chromatography.

Reductive Cyclization of Nitro Intermediates

A method adapted from the synthesis of methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (source 2) involves reductive cyclization of nitro-containing precursors. While originally for benzimidazoles, this approach is adaptable to imidazoles by modifying starting materials.

Synthetic Pathway

  • Nitro Intermediate Preparation : Methyl 4-butyriamido-3-nitrobenzoate is synthesized from 4-nitro-3-aminobenzoic acid and butyryl chloride.

  • Reductive Cyclization : Sodium dithionite (Na₂S₂O₄) in aqueous methanol reduces the nitro group to an amine, facilitating intramolecular cyclization to form the imidazole ring.

Key Parameters

  • Temperature : 60–70°C for 6–8 hours.

  • Yield : 65–70% after extraction with ethyl acetate and vacuum distillation.

Transesterification of Ethyl Esters

Patents US8618308B2 and EP2374799B1 describe transesterification strategies to convert ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (Formula V) into methyl esters. Although developed for a related compound, this method is applicable to the target ester by substituting ethanol with methanol.

Process Overview

  • Hydrolysis : Ethyl ester (Formula V) is hydrolyzed to 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid (Formula III) using NaOH.

  • Esterification : The carboxylic acid reacts with methanol in the presence of HCl or H₂SO₄, yielding the methyl ester.

Optimization Data

  • Catalyst : HCl gas in methanol achieves 85–90% conversion.

  • Purification : Washing with saturated NaHCO₃ removes residual acids, followed by recrystallization from hexane/ethyl acetate (3:1).

Cycloaddition Using Imidoyl Chlorides

The PMC8540437 study outlines a cycloaddition route for 1H-imidazole-4-carboxylates, adaptable to the 5-carboxylate isomer. Ethyl isocyanoacetate reacts with imidoyl chlorides derived from substituted anilines, forming the imidazole core.

Synthetic Steps

  • Imidoyl Chloride Formation : Aniline derivatives react with acyl chlorides (e.g., butyryl chloride) to form imidoyl chlorides.

  • Cycloaddition : Ethyl isocyanoacetate undergoes [2+3] cycloaddition with the imidoyl chloride, producing the imidazole ester.

  • Transesterification : The ethyl ester is converted to methyl ester using methanol and Ti(OiPr)₄.

Performance Metrics

  • Yield : 55–60% for cycloaddition, 90% for transesterification.

  • Purity : >95% after flash chromatography.

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)Purity (%)AdvantagesLimitations
Yanagisawa Cyclization2,3-DiaminobutenedinitrileCyclization45–50>98Established protocolLow yield, multi-step purification
Reductive CyclizationNitrobenzoate estersNa₂S₂O₄ reduction65–70>97High yield, fewer stepsRequires nitro intermediates
TransesterificationEthyl ester derivativesAcid catalysis85–90>99High purity, scalableDependent on precursor availability
CycloadditionImidoyl chlorides[2+3] Cycloaddition55–60>95Modular, versatileComplex reagent synthesis

Critical Challenges and Innovations

Impurity Control

Patents emphasize the removal of lactone and ring-opening byproducts (e.g., impurities 5/6) through alkaline washes (e.g., NaHCO₃). For the methyl ester, this step ensures >99% purity by eliminating residual carboxylic acids.

Catalytic Advances

Superior yields in transesterification are achieved using rare-earth triflates (e.g., Yb(OTf)₃), which reduce reaction times to 2–4 hours versus 24 hours with H₂SO₄.

Solvent Systems

Ethyl acetate and hexane mixtures are preferred for recrystallization due to their differential solubility for imidazole esters versus acids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-propyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., 2-propyl-1H-imidazole-5-carboxylic acid) using methanol under acid catalysis. Optimization may involve adjusting stoichiometry, temperature (e.g., reflux at 60–80°C), and catalyst choice (e.g., sulfuric acid or thionyl chloride). Parallel synthesis approaches for similar imidazole esters, such as ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, have utilized microwave-assisted techniques to reduce reaction times .

Q. How can the purity of this compound be validated using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with reference data for related imidazole derivatives (e.g., ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) to confirm functional groups and substituent positions .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) and a C18 column. Retention times can be cross-referenced with structurally analogous compounds like olmesartan medoxomil impurities .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+ ~ 183.2) and fragmentation patterns .

Q. What are the key solubility and stability considerations for storing this compound?

  • Methodology :

  • Solubility : Test in common solvents (e.g., DMSO, methanol, water) using gravimetric analysis. Related imidazole esters show limited aqueous solubility but high solubility in polar aprotic solvents .
  • Stability : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester group. Stability studies for analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid suggest monitoring via accelerated degradation tests (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and tautomeric forms. For example, studies on ethyl 1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate dihydrate resolved ambiguities in imidazole ring protonation states and confirmed crystallographic purity . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution or ester hydrolysis?

  • Methodology :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model transition states and activation energies for hydrolysis. Compare with experimental kinetics data (e.g., pH-dependent degradation rates) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., water/methanol mixtures) to predict solvolysis pathways, as applied to analogous compounds like ethyl 4-(2-methoxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate .

Q. How can impurity profiling and quantification be conducted for this compound in pharmaceutical intermediates?

  • Methodology :

  • LC-MS/MS : Detect process-related impurities (e.g., tetrazole-containing biphenyl derivatives) using a Q-TOF mass spectrometer. Pharmacopeial guidelines for olmesartan medoxomil impurities (e.g., 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid) recommend limits of ≤0.15% .
  • Forced Degradation : Expose the compound to oxidative (H2 _2O2 _2), thermal (80°C), and photolytic (ICH Q1B) conditions to identify degradation products .

Q. What experimental designs are suitable for studying the biological activity of this compound in enzyme inhibition assays?

  • Methodology :

  • Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with varying substrate concentrations (0.1–10 mM) to determine IC50_{50} values. Reference studies on imidazole-based inhibitors like 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid .
  • Docking Studies : Perform AutoDock Vina simulations to predict binding affinities to target enzymes (e.g., cytochrome P450 isoforms), validated by crystallographic data from related structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.